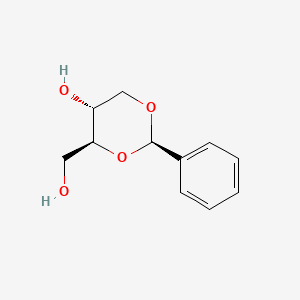![molecular formula C22H22N6O3 B2420914 (E)-2-Amino-1-((3-Hydroxybenzyliden)amino)-N-(3-Methoxypropyl)-1H-pyrrolo[2,3-b]chinoxalin-3-carboxamid CAS No. 836641-26-0](/img/structure/B2420914.png)
(E)-2-Amino-1-((3-Hydroxybenzyliden)amino)-N-(3-Methoxypropyl)-1H-pyrrolo[2,3-b]chinoxalin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das Antitumorpotenzial von Gallium(III)-Komplexen untersucht, darunter auch solche, die die Verbindung enthalten. Diese Komplexe weisen eine eisenabhängige Antitumoraktivität auf, die mit Cisplatin vergleichbar ist. Insbesondere wurden GaIII-Komplexe mit planaren tetradentaten Salen-Liganden (Salen = 2,3-Bis[(4-Dialkylamino-2-hydroxybenzyliden)amino]but-2-enedinitril)] untersucht .
- Ein weiterer Forschungszweig befasst sich mit dem Potenzial der Verbindung als P38-β/SAPK-Hemmer. Ein verwandtes Derivat, (E)-4-Chlor-2-((3-Ethoxy-2-hydroxybenzyliden)amino)phenol, hat P38-β/SAPK-hemmende und apoptoseinduzierende Aktivitäten gezeigt . Weitere Untersuchungen der strukturellen Modifikationen der Verbindung könnten ihre inhibitorischen Wirkungen verstärken.
- Das aktivierte Monomer der Verbindung, 3′-Amino-3′-desoxy-2-thio-thymidin-5′-phosphoro-2-methylimidazolid, zeigt vielversprechende Ergebnisse beim Kopieren von Nukleinsäurevorlagen. Es kann Adenosinreste schnell kopieren, ohne dass eine Polymerase erforderlich ist. Der Austausch des Schwefelatoms erhöht die Geschwindigkeit des Kopiervorgangs um das Fünffache im Vergleich zu Standard-Thymidin . Diese Eigenschaft könnte in der Nukleinsäureforschung und -diagnostik von Wert sein.
Antitumoraktivität
P38-β/SAPK-Hemmung
Kopieren von Nukleinsäurevorlagen
Wirkmechanismus
Target of Action
The primary target of this compound is the p38-b/stress-activated protein kinase (SAPK) pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway can lead to apoptosis, or programmed cell death .
Mode of Action
The compound interacts with its targets by inhibiting the expression of genes that code for elements of the p38-b/SAPK pathway . This inhibition disrupts the normal functioning of the pathway, leading to apoptosis .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase (MAPK) pathway . Specifically, it downregulates the expressions of 30 genes including ATF2, CREB1, MYC, NFATC4 (NFAT3), CCNA1, CCNB1, CCND2, CDK2, CDKN1A (p21CIP1), CDKN1C (p57KIP2), CDKN2A (p16INK4a), CDKN2B (p15INK4b), DLK1, NRAS, CDC42, PAK1, MAP4K1 (HPK1), MAP3K3 (MEKK3), MAP2K3 (MEK3), MAP2K6 (MEK6), MOS, MAPK1 (ERK2), MAPK8 (JNK1), MAPK10 (JNK3), MAPK11 (p38-b), LAMTOR3 (MP1), MAPK8IP2 (JIP-1), PRDX6 (AOP2), COL1A1, and HSPA5 (Grp78) .
Result of Action
The compound induces apoptosis by nuclear fragmentation, mitochondrial membrane potential (MMP) disruption, and intracellular reactive oxygen species (ROS) elevation . It exhibits selective cytotoxicity to certain cells .
Eigenschaften
IUPAC Name |
2-amino-1-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-31-11-5-10-24-22(30)18-19-21(27-17-9-3-2-8-16(17)26-19)28(20(18)23)25-13-14-6-4-7-15(29)12-14/h2-4,6-9,12-13,29H,5,10-11,23H2,1H3,(H,24,30)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXZULMAYTRSB-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)

![N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2420836.png)
![4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide](/img/structure/B2420837.png)

![2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2420841.png)


![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)
![Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B2420848.png)
![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2420850.png)

